C12-SPM

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C82H170N4O6 |

|---|---|

Peso molecular |

1308.2 g/mol |

Nombre IUPAC |

1-[3-[bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol |

InChI |

InChI=1S/C82H170N4O6/c1-7-13-19-25-31-37-43-49-59-77(87)71-83(67-57-69-85(73-79(89)61-51-45-39-33-27-21-15-9-3)74-80(90)62-52-46-40-34-28-22-16-10-4)65-55-56-66-84(72-78(88)60-50-44-38-32-26-20-14-8-2)68-58-70-86(75-81(91)63-53-47-41-35-29-23-17-11-5)76-82(92)64-54-48-42-36-30-24-18-12-6/h77-82,87-92H,7-76H2,1-6H3 |

Clave InChI |

UUNYZGWXRRFHOA-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCC(CN(CCCCN(CCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |

Origen del producto |

United States |

Foundational & Exploratory

C12-SPM: A Synthetic Lipidoid for Nucleic Acid Delivery, Distinct from Endogenous Specialized Pro-Resolving Mediators

An in-depth review of scientific and commercial sources reveals that C12-SPM is not an endogenously produced Specialized Pro-resolving Mediator (SPM) involved in the resolution of inflammation. Instead, this compound is a synthetic, polyamine-based branched-chain lipidoid.[1][2] Its primary application is in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic nucleic acids, such as small interfering RNA (siRNA).[1][2][3] For instance, it has been utilized in LNPs designed to deliver siRNA to inhibit the replication of the hepatitis C virus.[2][3] The nomenclature "this compound" likely refers to its chemical structure, which incorporates C12 alkyl chains and a spermine (B22157) (SPM) polyamine backbone.

This is in stark contrast to the classical SPMs, which are a superfamily of bioactive lipids biosynthesized endogenously from polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[4][5][6][7][8] These endogenous mediators play a crucial role in the active resolution of inflammation.[9]

Given the audience of researchers, scientists, and drug development professionals, and the core interest in the discovery and origin of mediators in inflammation, this guide will focus on the well-established families of endogenous Specialized Pro-resolving Mediators.

An In-Depth Technical Guide to the Discovery and Origin of Specialized Pro-Resolving Mediators (SPMs)

Introduction

The resolution of inflammation was once considered a passive process, simply the dissipation of pro-inflammatory signals.[9] However, groundbreaking research has revealed that resolution is an active, programmed process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).[5][6][9] These molecules are biosynthesized during the resolution phase of acute inflammation and possess potent bioactions, including limiting neutrophil infiltration, enhancing the clearance of apoptotic cells and microbes by macrophages, and promoting tissue regeneration.[4][5][10] The discovery of SPMs has opened new avenues for therapeutic strategies aimed at promoting resolution in diseases characterized by chronic, non-resolving inflammation.

Major Families of Specialized Pro-Resolving Mediators

SPMs are structurally distinct families of molecules derived from essential fatty acids through the concerted action of various enzymes, including lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 monooxygenases.[7][8]

-

Lipoxins (LXs): Derived from the omega-6 fatty acid, arachidonic acid (AA), lipoxins were the first class of SPMs to be identified. Their biosynthesis often involves transcellular pathways, where an intermediate produced by one cell type is converted to the final active molecule by a neighboring cell.

-

Resolvins (Rvs): This large family of SPMs is derived from the omega-3 fatty acids, EPA (E-series resolvins) and DHA (D-series resolvins).[11] They are potent stereospecific mediators with a wide range of pro-resolving activities.

-

Protectins (PDs): Derived from DHA, protectins are characterized by a conjugated triene system in their structure. Neuroprotectin D1 (NPD1), a member of this family, has demonstrated potent protective effects in neural tissues.[12]

-

Maresins (MaRs): Also derived from DHA, maresins are synthesized by macrophages and possess strong pro-resolving and tissue-regenerative properties.[12]

Data Presentation: Bioactivities of Key SPMs

The following table summarizes the effective concentrations of representative SPMs in various in vitro and in vivo assays, highlighting their potency.

| SPM Family | Mediator | Precursor | Effective Concentration Range | Key Bioactions |

| Lipoxins | Lipoxin A₄ (LXA₄) | AA | 0.1 - 10 nM | Inhibits neutrophil chemotaxis and adhesion; stimulates monocyte phagocytosis. |

| Resolvins | Resolvin E1 (RvE1) | EPA | 1 - 100 nM | Blocks neutrophil transmigration; stimulates macrophage phagocytosis of apoptotic neutrophils. |

| Resolvin D1 (RvD1) | DHA | 0.1 - 10 nM | Inhibits neutrophil infiltration; reduces pro-inflammatory cytokine production; promotes microbial clearance.[10] | |

| Resolvin D2 (RvD2) | DHA | 1 - 100 nM | Limits neutrophil influx; enhances macrophage phagocytosis; protects against systemic inflammation. | |

| Protectins | Protectin D1 (PD1)/NPD1 | DHA | 1 - 100 nM | Potent anti-inflammatory and pro-resolving actions; neuroprotective effects. |

| Maresins | Maresin 1 (MaR1) | DHA | 0.1 - 10 nM | Stimulates macrophage phagocytosis; promotes tissue regeneration; analgesic properties. |

Experimental Protocols: Extraction and Analysis of SPMs

The identification and quantification of SPMs from biological matrices is challenging due to their low endogenous concentrations and chemical instability. The following is a generalized protocol for the solid-phase extraction (SPE) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used method in lipid mediator metabololipidomics.[10]

Objective: To extract and quantify SPMs from biological samples (e.g., plasma, serum, inflammatory exudates).

Materials:

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Methanol (B129727), water, hexane (B92381), methyl formate (B1220265) (all HPLC grade)

-

Internal standards (e.g., deuterated analogs of SPMs)

-

Nitrogen gas evaporator

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Thaw biological samples on ice to minimize degradation.

-

Add a solution of deuterated internal standards to the sample to allow for quantification and to track recovery during extraction.

-

Precipitate proteins by adding two volumes of cold methanol.

-

Incubate at -20°C for 45 minutes to facilitate protein precipitation.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Load the supernatant onto the conditioned C18 cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Wash with hexane to elute non-polar lipids.

-

Elute the SPMs and other eicosanoids from the cartridge using methyl formate.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a small volume of a suitable solvent, typically a methanol/water mixture (e.g., 50:50 v/v), for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the lipid mediators using a reverse-phase C18 column with a gradient of mobile phases (e.g., water/acetonitrile/methanol with a weak acid).

-

Detect and quantify the SPMs using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Identification is based on matching retention times and at least six diagnostic fragment ions with those of authentic synthetic standards.

-

Mandatory Visualizations

The biosynthesis of SPMs involves a series of enzymatic oxygenation steps. The diagrams below illustrate the general pathways for the production of lipoxins from arachidonic acid and the major D-series resolvins from docosahexaenoic acid.

Caption: General biosynthetic pathway of Lipoxins from Arachidonic Acid.

Caption: Biosynthesis of D-series Resolvins from Docosahexaenoic Acid.

SPMs exert their effects by binding to specific G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that promote resolution. The diagram below illustrates a simplified signaling pathway for Resolvin D1.

Caption: Simplified signaling pathway of Resolvin D1 via the GPR32 receptor.

The following diagram outlines the logical workflow for the study of SPMs, from biological sample to data analysis.

Caption: A typical experimental workflow for the analysis of Specialized Pro-resolving Mediators.

References

- 1. This compound, 2055647-81-7 | BroadPharm [broadpharm.com]

- 2. This compound | CAS 2055647-81-7 | Cayman Chemical | Biomol.de [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Specialized Pro-Resolving Mediator Network: An Update on Production and Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]

- 8. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metagenicsinstitute.com [metagenicsinstitute.com]

- 10. Identification of specialized pro-resolving mediator clusters from healthy adults after intravenous low-dose endotoxin and omega-3 supplementation: a methodological validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resolvin - Wikipedia [en.wikipedia.org]

- 12. biorxiv.org [biorxiv.org]

C12-SPM: An In-Depth Technical Guide for Drug Development Professionals

An Overview of the Ionizable Lipidoid C12-SPM for Advanced RNA Delivery

This compound, also widely known in scientific literature as C12-200, is a synthetic, ionizable lipidoid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its efficacy in mediating potent gene silencing and protein expression, particularly in hepatocytes, has positioned it as a valuable tool for researchers and drug development professionals. This guide provides a comprehensive technical overview of this compound, including its synthesis, formulation into LNPs, mechanism of action, and key performance data.

Core Concepts: Structure and Synthesis

This compound is a multi-tailed, branched-chain ionizable cationic lipidoid. Its structure is designed to remain near-neutral at physiological pH and become protonated in the acidic environment of the endosome, a key feature for effective encapsulation of nucleic acids and their subsequent release into the cytoplasm.

Chemical Properties:

| Property | Value |

| Chemical Formula | C82H170N4O[1] |

| Molecular Weight | 1308.25 g/mol [1] |

| Formal Name | 1,1′-[--INVALID-LINK--amino]ethyl]-1-piperazinyl]ethyl]imino]bis-2-dodecanol[2] |

| CAS Number | 1220890-25-4[2] |

Experimental Protocol: Synthesis of this compound (C12-200)

The synthesis of this compound is achieved through a ring-opening reaction between a polyamine and an alkyl epoxide. This method is noted for its efficiency and relatively straightforward purification process.

Materials:

-

Amine 2[4-2(2-aminoethyl)amino)ethylpiperazine-1-YL)ethan-1-amine (referred to as amine 200)

-

1,2-epoxyhexadecane (C12 epoxide)

-

Glass scintillation vial

-

Stirring apparatus

Procedure:

-

Combine the amine 200 and the C12 epoxide in a glass scintillation vial at a molar ratio of 1:5.[3]

-

Stir the reaction mixture for 3 days at 90°C without a solvent.[3]

-

Following the reaction, the resulting this compound can be purified using flash chromatography.

Formulation of this compound Lipid Nanoparticles

This compound is a key component of a multi-lipid formulation that self-assembles with RNA in an aqueous buffer to form LNPs. These nanoparticles protect the RNA payload from degradation and facilitate its delivery into target cells.

Experimental Protocol: LNP Formulation using Microfluidic Mixing

Materials:

-

This compound (ionizable lipid)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

-

Cholesterol (helper lipid)

-

C14-PEG2000 or DMG-PEG (PEGylated lipid)

-

mRNA or siRNA cargo

-

10 mM Sodium Citrate (B86180) buffer (pH 3.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., Precision NanoSystems NanoAssemblr)

Procedure:

-

Lipid Phase Preparation: Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol at a desired molar ratio (e.g., 35:16:46.5:2.5).[3]

-

Aqueous Phase Preparation: Dilute the mRNA or siRNA cargo in 10 mM sodium citrate buffer (pH 3.0).[3]

-

Microfluidic Mixing: Combine the ethanol and aqueous solutions using a microfluidic device at a flow ratio of 1:3 (ethanol:aqueous) with a total flow rate of 12 mL/min.[3]

-

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.

-

Characterization: Analyze the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Quantitative Data on LNP Formulations:

| Parameter | Value | Reference |

| Apparent pKa | 6.96 | [4] |

| Typical Molar Ratio (this compound:DOPE:Chol:PEG) | 35:16:46.5:2.5 | [3] |

| Hydrodynamic Diameter (typical) | 80 - 120 nm | [5] |

| Polydispersity Index (PDI) (typical) | < 0.2 | [6] |

| Encapsulation Efficiency (typical) | > 95% | [5] |

Mechanism of Action: Endosomal Escape

The efficacy of this compound-formulated LNPs is largely attributed to their ability to facilitate the escape of the RNA payload from the endosome into the cytoplasm. This process is triggered by the acidic environment of the late endosome.

Signaling Pathway:

-

Cellular Uptake: LNPs are internalized by cells through endocytosis.[7]

-

Endosomal Acidification: As the endosome matures, its internal pH drops.

-

Protonation of this compound: The tertiary amine groups of this compound become protonated in the acidic environment, leading to an overall positive charge of the LNP.[8]

-

Interaction with Endosomal Membrane: The positively charged LNPs interact with negatively charged lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane.[9]

-

Membrane Destabilization: This interaction is thought to induce a transition from a bilayer to a non-bilayer (hexagonal HII) structure in the endosomal membrane, leading to membrane disruption.[9]

-

RNA Release: The destabilization of the endosomal membrane allows the encapsulated RNA to be released into the cytoplasm, where it can be translated (mRNA) or engage with the RNA-induced silencing complex (siRNA).

In Vivo Performance of this compound LNPs

This compound based LNPs have demonstrated robust in vivo performance, particularly for liver-targeted delivery.

Quantitative Data from In Vivo Studies:

| Application | Model | Key Findings | Reference |

| mRNA Delivery (Luciferase) | Mice | Predominant protein expression in the liver (87%), with lower levels in the spleen and lungs. | [3] |

| mRNA Delivery (Erythropoietin) | Mice | 2.6-fold increase in protein expression with m1ψ-modified mRNA compared to unmodified mRNA. | [3] |

| siRNA Delivery (Factor VII) | Mice | Significant reduction in serum Factor VII levels. | [2] |

| Biodistribution | Mice | LNPs primarily accumulate in the liver, with some distribution to the spleen, lungs, and kidneys. | [3] |

Conclusion

This compound (C12-200) is a well-characterized and effective ionizable lipidoid for the formulation of lipid nanoparticles for RNA delivery. Its straightforward synthesis, efficient RNA encapsulation, and pH-dependent mechanism for endosomal escape make it a valuable tool in the development of RNA-based therapeutics. The extensive data on its in vivo performance, particularly its tropism for the liver, provides a solid foundation for preclinical and clinical development programs targeting hepatic diseases. As the field of RNA therapeutics continues to expand, this compound and similar lipidoids will likely remain central to the advancement of these innovative medicines.oids will likely remain central to the advancement of these innovative medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Resolution of Inflammation: A Technical Guide to C12 and Specialized Pro-resolving Mediators

A note on terminology: The query "C12-SPM" does not correspond to a recognized molecular entity in the current scientific literature. The following guide addresses two distinct, yet functionally related, topics in anti-inflammatory research: the synthetic compound C12 and the endogenous family of Specialized Pro-resolving Mediators (SPMs) . Both are pivotal in modulating inflammatory responses and represent key areas of interest for therapeutic development. This document provides an in-depth technical overview of their respective mechanisms of action.

Section 1: C12 - A Novel Synthetic Anti-inflammatory Agent

The compound C12, chemically identified as 2,6-bis(4-(3-(dimethylamino)-propoxy)benzylidene)cyclohexanone, is a novel water-soluble molecule with demonstrated anti-inflammatory properties.[1] It has shown efficacy in both in vitro and in vivo models of inflammation, positioning it as a potential therapeutic candidate for inflammatory diseases.[1]

Mechanism of Action

C12 exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways involved in the production of pro-inflammatory mediators.[1] In mouse primary peritoneal macrophages, C12 has been shown to potently suppress the expression of several pro-inflammatory genes, including TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1]

The core mechanism involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. Specifically, C12 inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), but not p38 MAPK, in response to lipopolysaccharide (LPS) stimulation.[1] The inhibition of ERK and JNK phosphorylation leads to a downstream reduction in the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1] The anti-inflammatory effect of C12 is at least partially dependent on the inhibition of the ERK pathway.[1]

Signaling Pathway

Quantitative Data

The anti-inflammatory effects of C12 have been quantified in several experimental settings.

| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Inhibition (%) | Reference |

| In Vitro | |||||

| Nitrite Production | Mouse Peritoneal Macrophages | LPS (1 µg/mL) + C12 | 10 µM | 45% | [1] |

| IL-6 Expression | RAW264.7 Macrophages | LPS + C12 | 2.5 µM | 77.4% | [1] |

| TNF-α Expression | RAW264.7 Macrophages | LPS + C12 | 2.5 µM | 40.3% | [1] |

| IL-12 mRNA | Mouse Peritoneal Macrophages | LPS + C12 | 2.5 µM | 74.3% | [1] |

| IL-1β mRNA | Mouse Peritoneal Macrophages | LPS + C12 | 2.5 µM | 91.5% | [1] |

| TNF-α mRNA | Mouse Peritoneal Macrophages | LPS + C12 | 2.5 µM | 80.2% | [1] |

| IL-6 mRNA | Mouse Peritoneal Macrophages | LPS + C12 | 2.5 µM | 69.6% | [1] |

| COX-2 mRNA | Mouse Peritoneal Macrophages | LPS + C12 | 2.5 µM | 40.7% | [1] |

| In Vivo | |||||

| TNF-α mRNA (hepatic) | C57BL/6 Mice | LPS + C12 | 15 mg/kg (i.v.) | 59.6% | [1] |

| IL-1β mRNA (hepatic) | C57BL/6 Mice | LPS + C12 | 15 mg/kg (i.v.) | 36.6% | [1] |

| IL-6 mRNA (hepatic) | C57BL/6 Mice | LPS + C12 | 15 mg/kg (i.v.) | 83.8% | [1] |

| COX-2 mRNA (hepatic) | C57BL/6 Mice | LPS + C12 | 15 mg/kg (i.v.) | 87.5% | [1] |

| iNOS mRNA (hepatic) | C57BL/6 Mice | LPS + C12 | 15 mg/kg (i.v.) | 72.8% | [1] |

| mPGES mRNA (hepatic) | C57BL/6 Mice | LPS + C12 | 15 mg/kg (i.v.) | 54.1% | [1] |

Experimental Protocols

In Vitro Analysis of Cytokine Production:

-

Cell Culture: Mouse primary peritoneal macrophages (MPMs) were harvested from the peritoneal cavity of C57BL/6 mice. RAW264.7 macrophage cell line was also used.

-

Stimulation: Cells were pre-treated with C12 for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for various time points.

-

Nitrite Measurement: Nitrite concentration in the culture supernatant, an indicator of NO production, was measured using the Griess reagent.

-

RT-qPCR: Total RNA was extracted from cells, reverse-transcribed to cDNA, and quantitative PCR was performed to measure the mRNA levels of various pro-inflammatory genes.

-

Western Blotting: Cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. The membranes were probed with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies for chemiluminescent detection.

In Vivo Endotoxemia Model:

-

Animals: Male C57BL/6 mice were used.

-

Treatment: Mice were administered C12 (15 mg/kg, i.p. or i.v.) prior to an intravenous injection of LPS (10 mg/kg).

-

Sample Collection: Blood and liver tissues were collected at different time points after LPS injection.

-

Analysis: Plasma levels of TNF-α and IL-6 were measured by ELISA. Hepatic mRNA expression of pro-inflammatory genes was determined by RT-qPCR.

Section 2: Specialized Pro-resolving Mediators (SPMs)

Specialized Pro-resolving Mediators (SPMs) are a superfamily of endogenous lipid mediators biosynthesized from polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[2][3] They are not immunosuppressants but rather actively orchestrate the resolution of inflammation, a process that includes halting neutrophil infiltration, enhancing the clearance of apoptotic cells and debris (efferocytosis), and promoting tissue repair.[2][4][5] The major families of SPMs include lipoxins, resolvins, protectins, and maresins.[2][3]

General Mechanism of Action

SPMs exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of various immune and stromal cells.[3][4][6] This receptor engagement triggers intracellular signaling cascades that counter-regulate pro-inflammatory pathways and activate pro-resolving programs.

Key actions of SPMs include:

-

Limiting Neutrophil Infiltration: SPMs inhibit the recruitment and transmigration of neutrophils to the site of inflammation.[4]

-

Enhancing Efferocytosis: They stimulate macrophages to engulf and clear apoptotic neutrophils and cellular debris, a crucial step in resolving inflammation.[4][6]

-

Modulating Macrophage Phenotype: SPMs can promote the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory and pro-resolving M2 phenotype.[2]

-

Regulating Cytokine and Chemokine Production: They decrease the production of pro-inflammatory mediators while sometimes increasing the synthesis of anti-inflammatory cytokines like IL-10.[5][6]

-

Pain Reduction: Certain SPMs have analgesic properties, reducing inflammatory pain.[4][5]

Biosynthesis and Signaling Pathways

SPM biosynthesis is a tightly regulated process involving several lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[2][7] The specific enzymes and pathways determine the type of SPM produced.

Once produced, SPMs bind to their cognate receptors to initiate downstream signaling.

References

- 1. A Novel Compound C12 Inhibits Inflammatory Cytokine Production and Protects from Inflammatory Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Specialized Pro-Resolving Lipid Mediators in Cerebral Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pro-Resolving Lipid Mediators (SPMs) and Their Actions in Regulating miRNA in Novel Resolution Circuits in Inflammation [frontiersin.org]

- 4. Randomized, double-blind, placebo-controlled study to evaluate the effect of treatment with an SPMs-enriched oil on chronic pain and inflammation, functionality, and quality of life in patients with symptomatic knee osteoarthritis: GAUDI study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Specialized pro-resolving lipid mediators regulate inflammatory macrophages: A paradigm shift from antibiotics to immunotherapy for mitigating COVID-19 pandemic [frontiersin.org]

- 6. Specialized pro-resolving mediators: endogenous regulators of infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? - PMC [pmc.ncbi.nlm.nih.gov]

The C12 Signaling Pathway in Host Cells: A Technical Guide for Researchers

An In-depth Examination of the Host Response to the Bacterial Quorum-Sensing Molecule N-dodecanoyl-L-homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate communication network between bacteria and their hosts, quorum-sensing molecules play a pivotal role. Among these, N-dodecanoyl-L-homoserine lactone (C12-HSL), a key autoinducer for Gram-negative bacteria like Pseudomonas aeruginosa and Chromobacterium violaceum, has emerged as a significant modulator of mammalian host cell signaling.[1] While the term "C12-SPM" is not a recognized standard in scientific literature, this guide will address the core of the query by focusing on the signaling pathways activated by the C12 -HSL molecule. We will explore its multifaceted interactions with host immune and epithelial cells, which stand in functional contrast to the pro-resolving actions of Specialized Pro-resolving Mediators (SPMs) .

C12-HSL is a lipophilic molecule that can readily enter mammalian cells, where it influences a range of cellular processes far beyond its role in bacterial communication.[2] It has been shown to modulate inflammatory responses, trigger apoptosis, and interact with key transcriptional regulators, making it a molecule of great interest in the context of chronic infections and drug development.[1][2] This technical guide provides a detailed overview of the core signaling pathways affected by C12-HSL, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research in this area.

Core Signaling Pathways Modulated by C12-HSL

C12-HSL exerts its influence on mammalian cells by hijacking several key intracellular signaling cascades. The primary pathways affected are the NF-κB and MAPK pathways, which are central to the inflammatory response, as well as the PPARγ pathway and the intrinsic apoptosis cascade.

Nuclear Factor-κB (NF-κB) Signaling

The NF-κB pathway is a cornerstone of the innate immune response, regulating the expression of numerous pro-inflammatory genes. C12-HSL has been shown to directly activate this pathway in mammalian monocytic cells.[1][3] This activation leads to the transcription and secretion of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8).[1] Interestingly, some studies also report that C12-HSL can suppress NF-κB activity under specific conditions, suggesting a complex, context-dependent regulatory role.[2][4]

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family of kinases, including p38, JNK, and ERK, are critical mediators of cellular responses to external stimuli. C12-HSL has been observed to induce the rapid and prolonged phosphorylation of p38 MAPK in macrophages.[2] This activation contributes to the overall inflammatory response, often working in concert with the NF-κB pathway to regulate cytokine production.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Interaction

PPARγ is a nuclear receptor that plays a key role in lipid metabolism and inflammation, generally exerting anti-inflammatory effects. C12-HSL has been identified as a ligand for PPARγ.[2][5] It can bind to the PPARγ ligand-binding domain and competitively interfere with the binding of potent synthetic agonists like rosiglitazone (B1679542).[5][6][7] This interaction may explain some of the seemingly contradictory effects of C12-HSL, such as the suppression of TNF-α, by modulating PPARγ's transcriptional activity.[2]

Induction of Apoptosis via Mitochondrial Dysfunction

At higher concentrations, C12-HSL can induce programmed cell death, or apoptosis, in immune cells such as neutrophils and macrophages.[1][4] This process is often initiated through the intrinsic pathway, characterized by mitochondrial dysfunction. C12-HSL leads to a decrease in the mitochondrial membrane potential (ΔΨm), a critical event that precedes the release of pro-apoptotic factors and the activation of caspases, ultimately leading to cell death.[8]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the effects of C12-HSL and related molecules on host cells.

Table 1: Effects of C12-HSL on Cytokine Production in Murine Macrophages (RAW264.7)

| Parameter | C12-HSL Concentration | Co-stimulant | Effect | Reference |

| TNF-α Secretion | 50 µM | LPS (10 ng/ml) | 40% decrease | [2] |

| IL-10 Production | Dose-dependent (EC₅₀ ≈ 20 µM) | LPS (10 ng/ml) | Up to 4.4-fold increase | [2] |

Table 2: Effects of a Structurally Related Molecule (3-oxo-C12:2-HSL) on Murine Macrophages (RAW264.7)

| Parameter | 3-oxo-C12:2-HSL Concentration | Co-stimulant | Effect | Reference |

| TNF-α Secretion | 50 µM | LPS + IFNγ | 40% decrease | [9][10] |

| IL-1β Secretion | 50 µM | LPS + IFNγ | 35% decrease | [9][10] |

Table 3: Interaction of 3-oxo-C12-HSL with PPARγ

| Parameter | 3-oxo-C12-HSL Concentration | Assay | Effect | Reference |

| PPARγ Binding | As low as 1 nM | Competitive Binding Assay | Effectively interferes with rosiglitazone binding | [5][7] |

Detailed Experimental Protocols

Protocol: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol provides a method to assess the activation state of p38 MAPK in response to C12-HSL treatment by detecting its phosphorylated form.

Materials:

-

Cell line (e.g., RAW264.7 macrophages)

-

C12-HSL

-

p38 activator (e.g., Anisomycin) as a positive control

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of C12-HSL or vehicle (DMSO) for the desired time. Include positive (anisomycin) and negative (untreated) controls.[11][12]

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer with inhibitors, scrape the cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[12][13]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[13]

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.[11]

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.[11][14]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-phospho-p38 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[13][14]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11][14]

-

-

Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.[12]

-

Data Analysis: Strip the membrane and re-probe with anti-total p38 antibody for normalization. Quantify band intensities using densitometry software and calculate the ratio of phospho-p38 to total p38.[13]

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent probe JC-1 to measure changes in ΔΨm in cells treated with C12-HSL, a key indicator of apoptosis induction.

Materials:

-

Adherent or suspension cells

-

C12-HSL

-

JC-1 Staining Kit

-

Black, clear-bottom 96-well plates

-

PBS

-

DMSO (vehicle control)

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate and incubate overnight to allow attachment.[8]

-

Compound Treatment: Prepare serial dilutions of C12-HSL in cell culture medium. Treat cells with C12-HSL or vehicle (DMSO) for the desired time period (e.g., 6, 12, or 24 hours).[8]

-

JC-1 Staining:

-

Prepare the JC-1 staining solution according to the manufacturer's instructions.

-

Remove the treatment medium, wash cells once with warm PBS.

-

Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes in the dark.[8]

-

-

Washing: Remove the staining solution and wash the cells twice with PBS. Add fresh PBS or medium to each well before analysis.[8]

-

Fluorescence Measurement:

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates depolarization of the mitochondrial membrane and a loss of ΔΨm.[8][15]

Contrasting C12-HSL with Specialized Pro-resolving Mediators (SPMs)

It is crucial to distinguish the signaling actions of the bacterial-derived C12-HSL from those of host-derived Specialized Pro-resolving Mediators (SPMs). While C12-HSL often initiates or amplifies pro-inflammatory pathways like NF-κB and MAPK, SPMs are endogenous lipid mediators that actively orchestrate the resolution of inflammation. SPMs, which include lipoxins, resolvins, protectins, and maresins, function to:

-

Inhibit further neutrophil infiltration.

-

Stimulate the non-inflammatory removal of apoptotic cells by macrophages (efferocytosis).

-

Switch macrophage phenotype from pro-inflammatory (M1) to pro-resolving (M2).

-

Decrease the production of pro-inflammatory cytokines and chemokines.

In essence, C12-HSL can be viewed as an external, pathogen-associated molecular pattern (PAMP) that manipulates host inflammatory pathways to the bacterium's advantage, whereas SPMs are the host's internal "stop signals" designed to return the tissue to homeostasis. The ability of C12-HSL to modulate host responses highlights a critical battlefield in the host-pathogen interaction, where the ultimate outcome of inflammation versus resolution can determine the course of an infection. Understanding these opposing signaling paradigms is essential for developing novel therapeutic strategies that can either block the pro-inflammatory effects of bacterial molecules or promote the natural pro-resolving pathways of the host.

References

- 1. Mouse and Human Cell Activation by N-Dodecanoyl-dl-Homoserine Lactone, a Chromobacterium violaceum Autoinducer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudomonas signal molecule 3-oxo-C12-homoserine lactone interferes with binding of rosiglitazone to human PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 7. Item - Pseudomonas signal molecule 3-oxo-C12-homoserine lactone interferes with binding of rosiglitazone to human PPARγ - University of Tasmania - Figshare [figshare.utas.edu.au]

- 8. benchchem.com [benchchem.com]

- 9. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. lirias.kuleuven.be [lirias.kuleuven.be]

- 15. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of mitochondrial membrane potential, ROS, and calcium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C12-SPM: A Novel Lipidoid for siRNA-Mediated Hepatitis C Virus Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

C12-SPM (C12-Spermine) is a novel, polyamine branched-chain lipidoid that has demonstrated significant potential as a key component of lipid nanoparticles (LNPs) for the targeted delivery of small interfering RNA (siRNA) therapeutics. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound, with a particular focus on its application in the inhibition of Hepatitis C Virus (HCV) replication. Detailed experimental protocols for the formulation of this compound-based LNPs and a summary of its performance data are presented. Furthermore, the underlying mechanism of action, involving the delivery of siRNA to silence host-specific genes crucial for viral replication, is elucidated through a detailed signaling pathway diagram. This document serves as a critical resource for researchers and professionals in the field of drug delivery and antiviral therapy development.

Molecular Structure and Physicochemical Properties

This compound is a complex lipidoid molecule designed for efficient encapsulation and delivery of nucleic acids. Its structure features a spermine (B22157) backbone derivatized with multiple dodecyl chains, imparting the amphipathic character necessary for self-assembly into lipid nanoparticles.

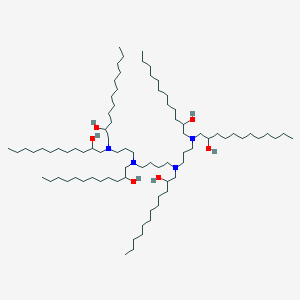

Molecular Structure:

-

Formal Name: 13,17,22,26-tetrakis(2-hydroxydodecyl)-13,17,22,26-tetraazaoctatriacontane-11,28-diol[1]

-

Synonyms: C12-Spermine[1]

-

Molecular Formula: C₈₂H₁₇₀N₄O₆[1]

-

Molecular Weight: 1308.3 g/mol [1]

-

SMILES: CCCCCCCCCCC(O)CN(CC(O)CCCCCCCCCC)CCCN(CC(O)CCCCCCCCCC)CCCCN(CC(O)CCCCCCCCCC)CCCN(CC(O)CCCCCCCCCC)CC(O)CCCCCCCCCC[1]

2D Structure of this compound:

Caption: 2D chemical structure of this compound.

Physicochemical Properties:

A comprehensive summary of the known physicochemical properties of this compound is provided in the table below. These properties are crucial for its function in LNP formulations, influencing factors such as siRNA encapsulation efficiency, particle stability, and cellular uptake.

| Property | Value | Reference |

| Purity | ≥95% (mixture of isomers) | [1] |

| Formulation | A solution in ethanol (B145695) | [1] |

| Solubility | Ethanol: 25 mg/ml | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 3 years | [1] |

Biological Activity and Mechanism of Action in HCV Inhibition

This compound has been specifically identified for its efficacy in delivering siRNA to hepatic cells to inhibit the replication of the Hepatitis C Virus (HCV).[1] The therapeutic strategy involves silencing a host protein, protein kinase C-related kinase 2 (PRK2), which is essential for the HCV replication cycle. By targeting a host factor, this approach may offer a higher barrier to the development of viral resistance.

The mechanism of action begins with the encapsulation of PRK2-targeting siRNA (siPRK2) within LNPs formulated with this compound. These LNPs are administered systemically and, due to their physicochemical properties, are preferentially taken up by liver cells.[2] For enhanced liver targeting, these lipidoids can be galactosylated, which facilitates binding to asialoglycoprotein receptors on hepatocytes.[2]

Once endocytosed by the target hepatic cells, the ionizable nature of this compound facilitates the endosomal escape of the siRNA cargo into the cytoplasm. In the acidic environment of the endosome, the amine groups of this compound become protonated, leading to the disruption of the endosomal membrane and the release of the siRNA. The released siRNA then engages the RNA-induced silencing complex (RISC), guiding it to the messenger RNA (mRNA) of PRK2. This leads to the cleavage and degradation of the PRK2 mRNA, thereby preventing its translation into a functional protein. The reduction in PRK2 levels disrupts the HCV replication machinery, leading to a significant suppression of viral replication.[2]

Signaling Pathway for this compound Mediated HCV Inhibition:

Caption: this compound LNP-mediated siRNA delivery and HCV replication inhibition.

Experimental Protocols

The following protocols are based on the methodologies described for the use of this compound and similar lipidoids in siRNA delivery.

3.1. Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is described as an alkyl epoxide-polyamine conjugate.[2] The general approach for synthesizing such branched-chain polyamines involves the reaction of a polyamine, such as spermine, with an alkyl epoxide. This reaction typically proceeds via the nucleophilic attack of the amine groups on the epoxide ring, leading to the formation of amino-alcohol adducts. The stoichiometry of the reactants can be controlled to achieve the desired degree of alkylation on the polyamine backbone.

General Workflow for Branched-Chain Polyamine Lipidoid Synthesis:

Caption: General synthesis workflow for polyamine-based lipidoids.

3.2. Formulation of this compound Lipid Nanoparticles

The formulation of LNPs involves the rapid mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution containing the siRNA.

Materials:

-

This compound in ethanol

-

Helper lipids (e.g., DSPC, cholesterol)

-

PEG-lipid (e.g., DMG-PEG 2000)

-

siRNA in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Ethanol

-

Dialysis buffer (e.g., PBS, pH 7.4)

Protocol:

-

Preparation of Lipid Stock Solutions: Dissolve the helper lipids and PEG-lipid in ethanol to achieve the desired stock concentrations. This compound is typically provided as a solution in ethanol.

-

Preparation of Lipid Mixture: Combine the this compound and other lipid stock solutions in a microfuge tube at a specific molar ratio. A common starting point for similar lipidoids is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipidoid:DSPC:cholesterol:PEG-lipid.

-

Preparation of siRNA Solution: Dilute the siRNA stock in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0) to the desired concentration.

-

LNP Formation (Rapid Mixing):

-

For small-scale preparations, rapidly add the ethanolic lipid mixture to the aqueous siRNA solution while vortexing or using a microfluidic mixing device. A typical volumetric ratio is 3:1 (aqueous:ethanolic).

-

Allow the mixture to incubate for a defined period (e.g., 30 minutes) to allow for LNP self-assembly.

-

-

Dialysis: Dialyze the LNP suspension against a neutral pH buffer (e.g., PBS, pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated siRNA.

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Measure the zeta potential to assess the surface charge of the nanoparticles.

-

Quantify the siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent.

-

Quantitative Data and Performance

The efficacy of this compound-based LNPs has been demonstrated through significant gene silencing both in vitro and in vivo. The following tables summarize the performance data for this compound and similar spermine-based lipidoids.

Table 1: In Vitro Performance of this compound LNPs

| Parameter | Result | Cell Line | Target Gene | Reference |

| Gene Silencing Efficiency | ~80% reduction in PRK2 expression | Human hepatic cells | PRK2 | [2] |

| Cytotoxicity | Minimally cytotoxic at effective doses | Human hepatic cells | N/A | [2] |

Table 2: In Vivo Performance of this compound LNPs in a Mouse Model

| Parameter | Result | Model System | Target Gene | Reference |

| Hepatic Gene Silencing | ~60% reduction in host PRK2 | Mouse liver | PRK2 | [2] |

| HCV Replication Inhibition | Significant suppression | HCV-xenograft mouse | PRK2 (host) | [2] |

| Galactosylated LNP Silencing | ~80% reduction in host PRK2 | Mouse liver | PRK2 | [2] |

Table 3: Physicochemical Properties of Spermine-Derivative LNPs (Representative Data)

| Lipidoid Derivative | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Spermine-based PBAEs | 100 - 200 | Neutral to Positive | >90% | |

| HO-EG8-C12-spermine | ~150 | Positive | High (at N/P 17-34) | [3] |

| N4,N9-dioleoyl spermine | ~200 | Positive | Not specified | [4] |

Conclusion

This compound represents a significant advancement in the field of lipid-based nucleic acid delivery systems. Its unique branched-chain polyamine structure facilitates the efficient encapsulation of siRNA and its subsequent delivery to hepatic cells. The demonstrated efficacy in silencing the host factor PRK2 to inhibit HCV replication in preclinical models underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound's molecular characteristics, biological function, and practical application, serving as a valuable resource for the continued development of siRNA-based therapies for liver diseases. Further optimization of LNP formulations and in-depth studies on the long-term safety and efficacy will be crucial for its clinical translation.

References

- 1. Solid lipid nanoparticles as non-viral vector for the treatment of chronic hepatitis C by RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galactosylated Lipidoid Nanoparticles for Delivery of Small Interfering RNA to Inhibit Hepatitis C Viral Replication In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient Gene Silencing by Self-Assembled Complexes of siRNA and Symmetrical Fatty Acid Amides of Spermine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the C12-SPM Biosynthesis Pathway: A Technical Guide for Researchers

The identity of "C12-SPM" requires clarification to provide a detailed and accurate biosynthesis pathway. The current scientific literature does not readily identify a specialized pro-resolving mediator (SPM) by this specific designation.

Specialized pro-resolving mediators are a superfamily of lipid signaling molecules that play a crucial role in the resolution of inflammation.[1][2] They are biosynthesized from polyunsaturated fatty acids (PUFAs) through a series of enzymatic reactions.[3][4] The nomenclature of these mediators, such as resolvins, lipoxins, protectins, and maresins, is typically based on their precursor molecule and resolution-stimulating activity.

To proceed with a comprehensive technical guide on the biosynthesis of the specific molecule of interest, please clarify the full name or chemical structure of "this compound." This will enable a focused and accurate description of its unique biosynthetic pathway, including:

-

Precursor Molecule: Identification of the specific C12 fatty acid that serves as the substrate for its synthesis.

-

Key Enzymes: Delineation of the specific lipoxygenases (LOX), cyclooxygenases (COX), or cytochrome P450 (CYP) enzymes involved in the catalytic conversions.

-

Intermediate Steps: A detailed map of the metabolic intermediates formed during the biosynthesis.

-

Cellular Context: The specific cell types and conditions under which this pathway is activated.

Once the identity of "this compound" is established, a detailed guide incorporating quantitative data, experimental protocols, and pathway visualizations will be generated to meet the needs of researchers, scientists, and drug development professionals.

References

- 1. Specialized pro-resolving mediators: biosynthesis and biological role in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]

- 3. Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proresolving Lipid Mediators: Endogenous Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Identification and Characterization of Specialized Pro-Resolving Mediator Receptors: A Focus on GPR32

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical guide on the identification, characterization, and signaling pathways of Specialized Pro-Resolving Mediator (SPM) receptors, with a primary focus on the G protein-coupled receptor 32 (GPR32), also known as the Resolvin D1 receptor (DRV1).

Introduction to Specialized Pro-Resolving Mediators and their Receptors

The resolution of inflammation is an active biochemical process orchestrated by a super-family of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs).[1] SPMs, which include resolvins, lipoxins, protectins, and maresins, are biosynthesized from polyunsaturated fatty acids and play a crucial role in returning tissues to homeostasis following an inflammatory response. Their biological actions are mediated through specific G protein-coupled receptors (GPCRs).[1]

The identification and characterization of these receptors are paramount for understanding the resolution of inflammation and for the development of novel therapeutics for chronic inflammatory diseases. A significant challenge in this field has been the "deorphanization" of GPCRs, a process by which an orphan receptor with no known endogenous ligand is paired with its natural agonist(s).[2][3]

This guide will use GPR32 as a case study to detail the experimental workflow and methodologies involved in identifying and characterizing an SPM receptor. GPR32 was initially an orphan receptor and has since been identified as a key receptor for several D-series resolvins, most notably Resolvin D1 (RvD1).[4][5][6]

GPR32: An Archetype SPM Receptor

GPR32 is a member of the rhodopsin-like subfamily of GPCRs.[5] It is expressed in various immune cells, including neutrophils, lymphocytes, and macrophages, consistent with its role in modulating inflammatory responses.[5] The deorphanization of GPR32 has been a significant step in elucidating the pro-resolving signaling pathways of D-series resolvins.

Quantitative Ligand Binding Data for Human GPR32

The interaction of various SPMs with GPR32 has been quantified using different experimental assays. The data below summarizes key binding affinity (Kd) and potency (EC50) values, providing a comparative overview of ligand-receptor interactions. The dissociation constant (Kd) reflects the intrinsic affinity between the ligand and the receptor, while the half-maximal effective concentration (EC50) indicates the concentration of a ligand that induces a response halfway between the baseline and maximum.[7]

| Ligand | Assay Type | Parameter | Value | Reference |

| [³H]-Resolvin D1 | Radioligand Binding (Human PMNs) | Kd | 0.17 ± 0.06 nM | [6][8] |

| Resolvin D1 | β-Arrestin Recruitment | pEC50 | 11.1 (EC50 ≈ 8.8 x 10⁻¹² M) | [8][9] |

| Lipoxin A₄ (LXA₄) | β-Arrestin Recruitment | pEC50 | 9.7 (EC50 ≈ 2 x 10⁻¹⁰ M) | [9] |

| RvD1-methyl ester | β-Arrestin Recruitment | pEC50 | 11.3 (EC50 ≈ 4.6 x 10⁻¹² M) | [9] |

| Compound 43 | β-Arrestin Recruitment | EC50 | 2.25 x 10⁻¹² M | [8] |

Experimental Workflow for GPR32 Identification and Characterization

The process of identifying and characterizing an orphan GPCR like GPR32 follows a multi-step, integrated approach. This workflow combines computational predictions, in vitro functional assays, and downstream signaling analysis.

References

- 1. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orphan G protein-coupled receptors: the ongoing search for a home - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling and Deorphanization of Orphan GPCRs [pubmed.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. GPR32 - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. support.nanotempertech.com [support.nanotempertech.com]

- 8. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. guidetopharmacology.org [guidetopharmacology.org]

A Technical Guide to Specialized Pro-resolving Mediators (SPMs) and their Core Functions in Innate Immunity

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The resolution of inflammation is a critical biological process governed by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). These molecules play a pivotal role in orchestrating the return to tissue homeostasis following an inflammatory response. This technical guide provides an in-depth exploration of the core functions of SPMs in innate immunity, with a particular focus on their interactions with key innate immune cells such as macrophages and neutrophils. We will delve into the signaling pathways modulated by SPMs, summarize key quantitative data, and provide detailed experimental protocols for studying their effects.

A Note on Terminology: The term "C12-SPM" is ambiguous. Scientific literature primarily refers to "this compound" or "C12-Spermine" as a synthetic, polyamine branched-chain lipidoid utilized in the formation of lipid nanoparticles for siRNA delivery.[1][2] In contrast, the broader and well-established class of "Specialized Pro-resolving Mediators" (SPMs) are endogenous molecules central to the resolution of inflammation. Given the context of innate immunity and the detailed biological functions requested, this guide will focus on the latter, the superfamily of Specialized Pro-resolving Mediators (SPMs).

Introduction to Specialized Pro-resolving Mediators (SPMs)

Specialized pro-resolving mediators (SPMs) are a class of bioactive lipids biosynthesized from omega-3 and omega-6 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[3][4] This superfamily includes resolvins, maresins, protectins, and lipoxins.[5] Unlike traditional anti-inflammatory drugs that block the initial inflammatory response, SPMs actively promote the resolution of inflammation to restore tissue homeostasis.[5] Their production is a temporally regulated process, often involving transcellular biosynthesis where different cell types collaborate to produce the final active mediator.[3][6] Key cellular sources of SPMs include leukocytes, platelets, and epithelial and endothelial cells.[3][6]

The primary functions of SPMs in the context of innate immunity include:

-

Inhibiting the recruitment and activation of granulocytes, particularly neutrophils.[6]

-

Promoting the non-phlogistic recruitment of monocytes and their differentiation into pro-resolving macrophages.[6][7]

-

Enhancing the phagocytic and efferocytotic capacity of macrophages for the clearance of pathogens, apoptotic cells, and cellular debris.[5][8]

-

Down-regulating the production of pro-inflammatory cytokines and chemokines.[5][7]

The Role of SPMs in Macrophage Function

Macrophages are central to both the initiation and resolution of inflammation. SPMs significantly influence macrophage phenotype and function, driving them towards a pro-resolving M2-like state.[3]

Macrophage Polarization

SPMs such as Resolvin E1 (RvE1) can induce the polarization of pro-inflammatory M1 macrophages towards a less inflammatory and more pro-resolving M2-like phenotype.[3] This shift is crucial for the transition from a pro-inflammatory to a pro-resolving tissue environment.

Enhancement of Phagocytosis and Efferocytosis

A cardinal function of SPMs is to enhance the phagocytic capacity of macrophages.[5] For instance, Resolvin D5 (RvD5) has been shown to enhance macrophage phagocytosis of bacteria.[3] Similarly, Maresin 1 (MaR1) can trigger the biosynthesis of metabolites that increase the phagocytosis of E. coli by macrophages.[9] Furthermore, SPMs promote efferocytosis, the clearance of apoptotic neutrophils, which is a key step in the resolution of inflammation.[8]

Modulation of Cytokine Production

SPMs regulate the production of cytokines by macrophages. For example, Resolvin D1 (RvD1) and Resolvin D2 (RvD2) can reduce the production of pro-inflammatory cytokines like IL-1β and IL-18 by blocking the priming of the NLRP3 inflammasome.[3] RvD1 and MaR1 also decrease the expression of TNF-α by macrophages exposed to M. tuberculosis while enhancing the bacteria-killing ability of these cells.[3]

The Role of SPMs in Neutrophil Function

Neutrophils are the first responders to sites of inflammation. While essential for host defense, their excessive infiltration and activation can cause tissue damage. SPMs play a critical role in controlling neutrophil activity.

Inhibition of Neutrophil Recruitment and Infiltration

A key pro-resolving action of SPMs is the inhibition of excessive neutrophil infiltration into inflamed tissues.[10] They achieve this by blocking neutrophil transmigration across the endothelium and counter-regulating the actions of pro-inflammatory chemoattractants like leukotriene B4 (LTB4).[10]

Regulation of Neutrophil Effector Functions

SPMs can modulate various neutrophil effector functions. They have been shown to decrease the formation of neutrophil extracellular traps (NETs) and the production of inflammatory cytokines.[10] Moreover, some SPMs can promote neutrophil apoptosis, which is a prerequisite for their clearance by macrophages.[11]

Signaling Pathways of SPMs in Innate Immunity

SPMs exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) expressed on the surface of immune cells.[6][8]

The binding of SPMs to their receptors activates downstream signaling cascades, including the MAPK and NF-κB pathways, to modulate cellular responses.[3] For example, RvD1 can down-regulate the NF-κB pathway to reduce the production of pro-inflammatory cytokines.[7] The specific receptors for some SPMs, such as protectins and maresins, are yet to be fully identified.[6]

Below is a diagram illustrating the general signaling pathway of SPMs in innate immune cells.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specialized pro-resolving mediators as modulators of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specialized Pro-resolving Mediators Novel Mechanisms for Supporting a Healthy Inflammatory Response [casi.org]

- 6. Specialized Proresolving Mediators in Innate and Adaptive Immune Responses in Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Specialized pro-resolving lipid mediators regulate inflammatory macrophages: A paradigm shift from antibiotics to immunotherapy for mitigating COVID-19 pandemic [frontiersin.org]

- 8. Pro-Resolving Mediators in Regulating and Conferring Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lipid Mediators in Neutrophil biology: Inflammation, Resolution and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of specialized pro-resolving lipid mediators in pulmonary inflammation diseases: mechanisms and development - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Specialized Pro-resolving Mediators in Adaptive Immunity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "C12-SPM" is not a recognized standard nomenclature for a specific Specialized Pro-resolving Mediator (SPM). This guide will focus on well-characterized SPMs, particularly Maresins and Resolvins, which are central to the resolution of inflammation and modulation of the adaptive immune system.

Executive Summary

The resolution of inflammation is a critical active process orchestrated by endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).[1][2][3] Derived from omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA), SPMs, including Maresins and Resolvins, are not merely anti-inflammatory but actively promote the return to tissue homeostasis.[4][5][6] Emerging evidence highlights their significant role in modulating the adaptive immune response, influencing the fate and function of both T and B lymphocytes.[1][7] This technical guide provides an in-depth overview of the core mechanisms by which these mediators regulate adaptive immunity, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways. Understanding these interactions is paramount for developing novel therapeutics for chronic inflammatory and autoimmune diseases.

Biosynthesis of Maresins

Maresins are synthesized from DHA primarily by macrophages and platelets through a pathway involving lipoxygenase (LOX) enzymes.[1][3][4] The process is initiated by the 12-lipoxygenase (12-LOX) enzyme, which converts DHA into a 13S,14S-epoxy-maresin intermediate.[2][3][8] This key intermediate is then enzymatically hydrolyzed to form the two main members of the family, Maresin 1 (MaR1) and Maresin 2 (MaR2).[3][4] The biosynthesis can occur within a single cell type (e.g., macrophages) or via transcellular biosynthesis, for instance, through interactions between platelets and neutrophils.[2]

Modulation of T Cell Responses

SPMs, particularly Maresin 1 (MaR1), play a crucial role in regulating the balance between pro-inflammatory T helper (Th) subsets and anti-inflammatory regulatory T cells (Tregs).[7][9] This modulation is key to resolving inflammation and preventing autoimmune pathology.

T Cell Differentiation

Naive CD4+ T cells differentiate into various effector subsets depending on the cytokine milieu. The balance between pro-inflammatory Th17 cells and immunosuppressive Treg cells is particularly critical in autoimmune diseases.[7] MaR1 has been shown to suppress the differentiation of naive T cells into Th1 and Th17 cells while simultaneously promoting their differentiation into Tregs.[7][9][10]

This effect is achieved by downregulating the expression of lineage-defining transcription factors: T-bet for Th1 cells and RORγt for Th17 cells.[7][9] Concurrently, MaR1 enhances the expression of Foxp3, the master regulator of Treg development and function.[9][11]

T Cell Cytokine Production

Consistent with their effects on differentiation, MaR1, RvD1, and RvD2 reduce the production of pro-inflammatory cytokines by activated CD8+ T cells, as well as by Th1 and Th17 cells, without impairing the cells' ability to proliferate.[7] Specifically, they inhibit the secretion of Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17).[7]

Quantitative Effects of SPMs on T Cells

The following table summarizes quantitative data from studies investigating the effects of Maresins and Resolvins on T cell populations and cytokine production.

| SPM (Concentration) | T Cell Type | Parameter Measured | Result | Reference |

| MaR1 (10 nM) | Human Naive CD4+ | % Foxp3+ Treg cells (in presence of TGF-β) | ~50% increase vs TGF-β alone | [11] |

| RvD1 (100 nM) | Human CD4+ | IL-17 Production (from Th17 polarized cells) | ~40% decrease | [7] |

| RvD1 (100 nM) | Human CD4+ | IFN-γ Production (from Th1 polarized cells) | ~50% decrease | [7] |

| RvD2 (100 nM) | Human CD8+ | IFN-γ Production | ~35% decrease | [7] |

| MaR1 (100 nM) | Human CD4+ | % RORc+ cells (Th17 differentiation) | ~60% decrease | [7] |

Modulation of B Cell Responses

SPMs exert complex and context-dependent effects on B cell function, influencing their differentiation into antibody-secreting cells and the class of antibody produced.[6][12][13] This regulation is critical for tailoring humoral immunity and limiting pathogenic antibody responses, such as those seen in allergy.

B Cell Differentiation and Antibody Production

Certain SPMs, including the resolvin precursor 17-HDHA and Resolvin D1 (RvD1), have been shown to enhance the differentiation of activated human B cells into antibody-secreting cells, characterized by the expression of CD27 and CD38.[6][12] This leads to a significant increase in the production of IgM and IgG antibodies, which are crucial for clearing pathogens.[6][12] This pro-antibody production effect suggests a role for SPMs in the late stages of an effective immune response.[12]

Conversely, the same SPMs, 17-HDHA and RvD1, specifically inhibit the production of IgE, the antibody class central to allergic diseases.[13] They suppress the differentiation of naive B cells into IgE-secreting cells by preventing the transcription of the epsilon germline transcript, a necessary step for class-switching to IgE.[13] This dual-regulatory capacity highlights the nuanced role of SPMs in shaping the humoral immune response.

Quantitative Effects of SPMs on B Cells

The table below presents quantitative findings on the impact of SPMs on B cell antibody production.

| SPM (Concentration) | B Cell Type | Parameter Measured | Result | Reference |

| 17-HDHA (100 nM) | Activated Human B Cells | IgG Production | ~2.5-fold increase | [12] |

| 17-HDHA (100 nM) | Activated Human B Cells | IgM Production | ~3-fold increase | [12] |

| RvD1 (100 nM) | Activated Human B Cells | IgG Production | ~2-fold increase | [12] |

| RvD1 (100 nM) | Human B Cells (IgE-inducing culture) | IgE Production | ~50% decrease | [13] |

| 17-HDHA (100 nM) | Human B Cells (IgE-inducing culture) | IgE-secreting cells (ELISpot) | ~60% decrease | [13] |

Signaling Pathways

SPMs exert their effects by binding to specific G-protein coupled receptors (GPCRs) expressed on the surface of lymphocytes.[7] The activation of these receptors triggers intracellular signaling cascades that ultimately alter gene expression and cellular function.

SPM Receptors on Lymphocytes

Several GPCRs have been identified as receptors for SPMs on T and B cells. These include:

-

GPR32: A receptor for RvD1, particularly implicated in promoting Treg generation.[7][14]

-

GPR18: The receptor for RvD2.

-

LGR6: Identified as a receptor for MaR1.[15]

Downstream Signaling

The signaling pathways downstream of these receptors are complex and can be agonist-dependent.

-

T Cell Regulation: In T cells, RvD1 binding to GPR32 and ALX/FPR2 leads to the downregulation of the transcription factors T-bet and RORγt, thus inhibiting Th1 and Th17 differentiation.[7][14] The pathway promoting Foxp3 expression in Tregs appears to be primarily mediated by GPR32.[7] While the exact intermediates are still under investigation, these pathways likely involve modulation of canonical transcription factor signaling cascades like STATs and NF-κB.

-

B Cell IgE Inhibition: The inhibition of IgE production by RvD1 and 17-HDHA is mediated through the stabilization of the transcriptional repressor B-cell lymphoma 6 (Bcl-6).[13] In an IgE-inducing context (stimulated by IL-4), the transcription factor STAT6 is activated and promotes the transcription of the IgE heavy chain. Bcl-6 competes with STAT6 for binding to the IgE promoter region. By stabilizing Bcl-6, SPMs effectively block STAT6-mediated transcription, thereby preventing class-switching to IgE.[13][16]

Experimental Protocols

This section provides representative, detailed methodologies for key experiments used to study the effects of SPMs on adaptive immunity.

In Vitro Differentiation of Human Th17 Cells and Treatment with SPMs

This protocol describes the generation of pro-inflammatory Th17 cells from naive CD4+ T cells and how to test the modulatory effects of SPMs.

Materials:

-

Ficoll-Paque

-

Human CD4+ T Cell Isolation Kit

-

RPMI-1640 medium with 10% FBS, penicillin/streptomycin, L-glutamine

-

Anti-CD3 antibody (plate-bound)

-

Soluble anti-CD28 antibody

-

Recombinant human cytokines: IL-6, IL-1β, TGF-β, IL-23

-

Neutralizing antibodies: anti-IFN-γ, anti-IL-4

-

SPM of interest (e.g., MaR1) dissolved in ethanol

-

PMA, Ionomycin, and a protein transport inhibitor (e.g., Monensin)

-

Flow cytometry antibodies: anti-CD4, anti-IL-17A, anti-RORγt

Protocol:

-

Isolate Naive CD4+ T Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate total CD4+ T cells using a negative selection magnetic bead kit. Further purify naive (CD45RA+) CD4+ T cells via fluorescence-activated cell sorting (FACS).

-

Cell Culture Setup: Coat a 24-well plate with anti-CD3 antibody (e.g., 2 µg/mL in PBS) overnight at 4°C. Wash wells with PBS before use.

-

Initiate Differentiation: Resuspend naive CD4+ T cells at 1 x 10^6 cells/mL in culture medium. Add soluble anti-CD28 antibody (1 µg/mL) and the Th17-polarizing cytokine cocktail: IL-6 (10 ng/mL), IL-1β (10 ng/mL), TGF-β (5 ng/mL), IL-23 (10 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).[17]

-

SPM Treatment: To test wells, add the SPM of interest (e.g., MaR1 at a final concentration of 1-100 nM). Add an equivalent volume of the vehicle (ethanol) to control wells.

-

Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.

-

Restimulation for Cytokine Analysis: 4-6 hours before harvesting, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor to allow for intracellular cytokine accumulation.[18][19]

-

Flow Cytometry Analysis: Harvest the cells and stain for surface markers (e.g., CD4). Then, fix and permeabilize the cells and stain for intracellular targets: the signature cytokine IL-17A and the master transcription factor RORγt. Analyze by flow cytometry to determine the percentage of differentiated Th17 cells.

Human B Cell Culture for Antibody Secretion and SPM Treatment

This protocol details the stimulation of human B cells to produce antibodies and the assessment of SPM effects on this process.

Materials:

-

Human Pan-B Cell Isolation Kit

-

RPMI-1640 medium with 10% FBS, penicillin/streptomycin, L-glutamine

-

Stimulants: CpG oligodeoxynucleotide (ODN 2006), anti-IgM/IgG/IgA antibody mix, or CD40L and IL-21 for T-dependent stimulation.[20][21]

-

SPM of interest (e.g., RvD1) dissolved in ethanol

-

ELISA kit for human IgM and IgG

-

Flow cytometry antibodies: anti-CD19, anti-CD27, anti-CD38

Protocol:

-

Isolate B Cells: Isolate PBMCs as described previously. Enrich for Pan-B cells (CD19+) using a negative selection magnetic bead kit.

-

Cell Culture and Stimulation: Seed purified B cells at 1 x 10^5 cells/well in a 96-well U-bottom plate. Add stimulants to the culture medium. For a T-independent response, use CpG (2.5 µg/mL) and an anti-Ig F(ab')2 mix (5 µg/mL).[12][21]

-

SPM Treatment: Add the SPM (e.g., RvD1 at 100 nM) or vehicle control to the appropriate wells.

-

Incubation: Culture the cells for 7-9 days at 37°C, 5% CO2.[12][21]

-

Analysis of Antibody Secretion: On the final day, centrifuge the plate and carefully collect the culture supernatant. Quantify the concentration of secreted IgM and IgG in the supernatant using a sandwich ELISA.[20][22]

-

Analysis of B Cell Differentiation: Harvest the cells from the plate. Stain with fluorescently labeled antibodies against CD19, CD27, and CD38. Analyze by flow cytometry to determine the percentage of differentiated antibody-secreting cells (CD27+CD38+).[12]

Conclusion and Future Directions

Specialized Pro-resolving Mediators, including Maresins and Resolvins, are potent regulators of the adaptive immune system. They orchestrate a sophisticated program that limits pro-inflammatory T cell responses while promoting regulatory functions and selectively shaping the humoral response to enhance pathogen clearance and limit allergic reactions. The data and protocols presented herein provide a framework for researchers and drug developers to explore the therapeutic potential of these endogenous molecules. Future research should focus on further delineating the specific intracellular signaling pathways activated by different SPMs in various lymphocyte subsets, identifying additional SPM receptors, and translating the potent pro-resolving activities of these mediators into novel therapies for a wide range of chronic inflammatory and autoimmune disorders.

References

- 1. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]

- 4. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specialized proresolving mediators enhance human B cell differentiation to antibody-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Maresin-1 engages regulatory T cells to limit type 2 innate lymphoid cell activation and promote resolution of lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specialized proresolving mediators enhance human B cell differentiation to antibody secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specialized proresolving mediators (SPMs) inhibit human B-cell IgE production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory signaling through G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]